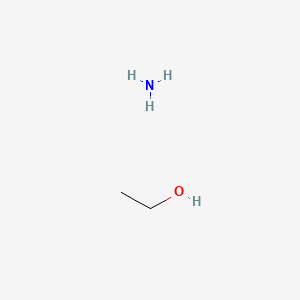
2-Hydrazinylethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylethan-1-olhydrochloride is a chemical compound with the molecular formula C2H8N2O·HCl. It is a derivative of 2-Hydrazinoethanol, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agriculture. The compound is characterized by the presence of both hydrazine and ethanol functional groups, making it a versatile reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydrazinylethan-1-olhydrochloride can be synthesized through the reaction of 2-Hydrazinoethanol with hydrochloric acid. The process involves the addition of concentrated hydrochloric acid to 2-Hydrazinoethanol under controlled temperature conditions. The reaction is typically carried out at room temperature, and the product is obtained by crystallization from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-Hydrazinoethanol is reacted with hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinylethan-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and its derivatives.
Substitution: Formation of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
2-Hydrazinylethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: Utilized as a stabilizer in fuel oils and as a corrosion inhibitor in oil wells.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinylethan-1-olhydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethylhydrazine
- Ethanolhydrazine
- Hydrazineethanol
Uniqueness
2-Hydrazinylethan-1-olhydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile in aqueous reactions compared to its analogs .
Propiedades
Fórmula molecular |
C2H9ClN2O |
|---|---|
Peso molecular |
112.56 g/mol |
Nombre IUPAC |
2-hydrazinylethanol;hydrochloride |
InChI |
InChI=1S/C2H8N2O.ClH/c3-4-1-2-5;/h4-5H,1-3H2;1H |
Clave InChI |
FJWNXNRAGSFYAT-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazino[2,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8359883.png)




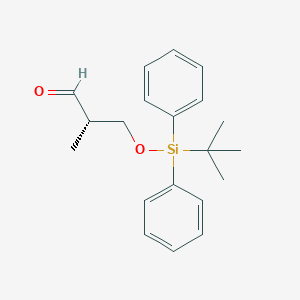
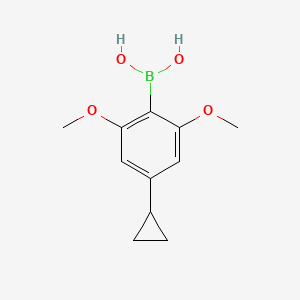
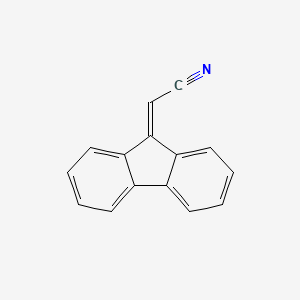
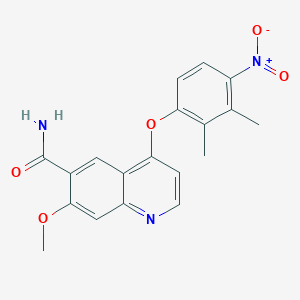
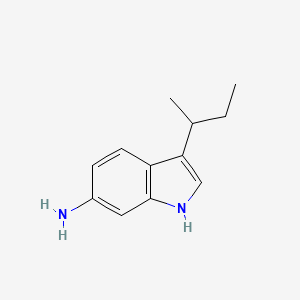

![Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-](/img/structure/B8359946.png)

